molecular formula C14H15N3O3S2 B2602461 5-((4-(pyrrolidin-1-yl)phenyl)sulfonyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one CAS No. 1260921-18-3

5-((4-(pyrrolidin-1-yl)phenyl)sulfonyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B2602461
CAS No.: 1260921-18-3
M. Wt: 337.41
InChI Key: MUGPLKIMAIKVSO-UHFFFAOYSA-N
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Description

5-((4-(pyrrolidin-1-yl)phenyl)sulfonyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a complex organic compound that features a pyrrolidine group attached to a phenyl ring, which is further connected to a sulfonyl group This compound also contains a thioxo-dihydropyrimidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-(pyrrolidin-1-yl)phenyl)sulfonyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of 4-(pyrrolidin-1-yl)benzenesulfonyl chloride with a suitable dihydropyrimidinone precursor under controlled conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

5-((4-(pyrrolidin-1-yl)phenyl)sulfonyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles under conditions that promote the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while substitution reactions on the phenyl ring can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

5-((4-(pyrrolidin-1-yl)phenyl)sulfonyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-((4-(pyrrolidin-1-yl)phenyl)sulfonyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. It may also interact with receptors to modulate signaling pathways involved in various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-((4-(pyrrolidin-1-yl)phenyl)sulfonyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one lies in its combination of a sulfonyl-pyrrolidine moiety with a thioxo-dihydropyrimidinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5-(4-pyrrolidin-1-ylphenyl)sulfonyl-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S2/c18-13-12(9-15-14(21)16-13)22(19,20)11-5-3-10(4-6-11)17-7-1-2-8-17/h3-6,9H,1-2,7-8H2,(H2,15,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUGPLKIMAIKVSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)S(=O)(=O)C3=CNC(=S)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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